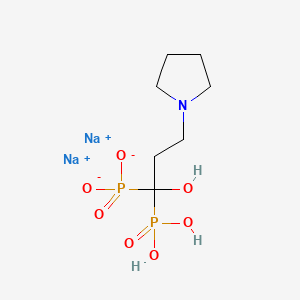
Chlorhydrate d'acide 5-aminovalérique
Vue d'ensemble
Description
Le chlorhydrate d'acide 5-aminopentanoïque, également connu sous le nom de chlorhydrate d'acide 5-aminovalérique, est un composé de formule moléculaire C5H11NO2·HCl. Il s'agit d'un dérivé de l'acide pentanoïque avec un groupe amino en position cinq du carbone. Ce composé est un solide cristallin blanc soluble dans l'eau et couramment utilisé dans diverses applications de recherche scientifique .
Applications De Recherche Scientifique
5-Aminopentanoic acid hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its role as a weak agonist of gamma-aminobutyric acid (GABA) receptors.
Medicine: Investigated for potential therapeutic applications in neurological disorders due to its interaction with GABA receptors.
Industry: Employed in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
5-Aminovaleric acid hydrochloride, also known as 5-Aminopentanoic Acid Hydrochloride, is considered to be a weak agonist of the GABA (γ-aminobutyric acid) receptor . GABA receptors are a class of receptors that respond to the neurotransmitter γ-aminobutyric acid, the chief inhibitory compound in the mature vertebrate central nervous system .
Analyse Biochimique
Biochemical Properties
5-Aminopentanoic Acid Hydrochloride plays a significant role in biochemical reactions, particularly as a weak antagonist of GABA B receptors . This compound interacts with several enzymes and proteins, including GABA transporters and receptors. The nature of these interactions involves binding to the active sites of these biomolecules, thereby modulating their activity. For instance, 5-Aminopentanoic Acid Hydrochloride can inhibit the uptake of GABA by synaptosomal and synaptic membrane transport processes .
Cellular Effects
The effects of 5-Aminopentanoic Acid Hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the GABAergic signaling pathway, leading to changes in neuronal excitability and neurotransmitter release . Additionally, 5-Aminopentanoic Acid Hydrochloride has been shown to impact gene expression related to GABA metabolism and transport .
Molecular Mechanism
At the molecular level, 5-Aminopentanoic Acid Hydrochloride exerts its effects through binding interactions with GABA receptors and transporters. This binding can result in either inhibition or activation of these biomolecules, depending on the context. For instance, it can inhibit the action of GABA B receptor agonists like baclofen, thereby modulating muscle relaxation and other physiological responses . Changes in gene expression related to GABA metabolism are also observed, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminopentanoic Acid Hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Aminopentanoic Acid Hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, particularly in neuronal cells .
Dosage Effects in Animal Models
The effects of 5-Aminopentanoic Acid Hydrochloride vary with different dosages in animal models. At low doses, it can modulate GABAergic signaling without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and muscle relaxation have been observed . Threshold effects are also noted, where a certain dosage is required to elicit a measurable physiological response .
Metabolic Pathways
5-Aminopentanoic Acid Hydrochloride is involved in several metabolic pathways, including lysine degradation. It can be produced endogenously or through bacterial catabolism of lysine, forming 5-aminovalerate via a multi-step reaction . This compound interacts with enzymes such as lysine decarboxylase and piperideine-6-carboxylate dehydrogenase, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 5-Aminopentanoic Acid Hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in various cellular compartments . For example, it can be transported across the blood-brain barrier and accumulate in neuronal tissues, where it exerts its effects on GABAergic signaling .
Subcellular Localization
The subcellular localization of 5-Aminopentanoic Acid Hydrochloride is critical for its activity and function. This compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization in synaptic vesicles and neuronal membranes is particularly important for its role in modulating GABAergic signaling .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le chlorhydrate d'acide 5-aminopentanoïque peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de l'acide 5-bromopentanoïque avec l'ammoniac, suivie d'une acidification avec de l'acide chlorhydrique pour donner le sel chlorhydrate. Les conditions réactionnelles comprennent généralement :
Température : Température ambiante à 50 °C
Solvant : Eau ou éthanol
Temps de réaction : Plusieurs heures à une nuit
Méthodes de production industrielle
En milieu industriel, le chlorhydrate d'acide 5-aminopentanoïque est produit par synthèse chimique à grande échelle impliquant des voies réactionnelles similaires mais optimisées pour des rendements et une pureté plus élevés. Le processus peut inclure des étapes de purification supplémentaires telles que la recristallisation et la filtration pour garantir que le produit final répond aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate d'acide 5-aminopentanoïque subit diverses réactions chimiques, notamment :
Oxydation : Peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Peut être réduit pour former des amines primaires.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont utilisés en conditions basiques ou acides.
Principaux produits formés
Oxydation : Formation d'acide 5-oxopentanoïque ou d'acide glutarique.
Réduction : Formation de 5-aminopentanol.
Substitution : Formation de dérivés N-substitués.
4. Applications de recherche scientifique
Le chlorhydrate d'acide 5-aminopentanoïque est utilisé dans divers domaines de la recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique et comme réactif dans les réactions chimiques.
Biologie : Étudié pour son rôle d'agoniste faible des récepteurs de l'acide gamma-aminobutyrique (GABA).
Médecine : En cours d'investigation pour des applications thérapeutiques potentielles dans les troubles neurologiques en raison de son interaction avec les récepteurs du GABA.
Industrie : Employé dans la synthèse de produits chimiques et de produits pharmaceutiques spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate d'acide 5-aminopentanoïque implique son interaction avec les récepteurs du GABA dans le système nerveux central. Agoniste faible du GABA, il se lie aux récepteurs du GABA, modulant leur activité et influençant la neurotransmission. Cette interaction peut affecter diverses voies moléculaires impliquées dans les fonctions neurologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide gamma-aminobutyrique (GABA) : Un neurotransmetteur ayant une structure similaire mais différant par la position du groupe amino.
Acide 5-aminovalérique : La forme non chlorhydrate de l'acide 5-aminopentanoïque.
Acide 4-aminobutyrique : Un autre acide aminé ayant une structure similaire mais différant par la longueur de la chaîne carbonée.
Unicité
Sa forme chlorhydrate améliore sa solubilité et sa stabilité, le rendant plus adapté à diverses conditions expérimentales .
Propriétés
IUPAC Name |
5-aminopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOIUFYKQCCAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
660-88-8 (Parent) | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80211773 | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-95-2 | |
| Record name | 5-Aminovaleric acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxybutylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-carboxybutylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Aminovaleric acid hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6FLH6EQ7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research?
A1: Unfortunately, the abstracts provided do not delve into the specifics of the synthesis method. They merely state that a synthesis method for 4-oxo-5-aminopentanoic acid hydrochloride was developed. [, ] To understand the significance, we'd need access to the full research articles. Factors like yield, cost-effectiveness, and novelty compared to existing methods would be crucial to evaluate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-4-ethyl-5-(1-hydroxyethyl)-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1217776.png)


![3-[(1,2,4a,5-Tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B1217783.png)









